molecular formula C18H20BrN3O2 B7757021 2-[(4-Bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(4-Bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B7757021
M. Wt: 390.3 g/mol
InChI Key: LFIHLRMKDMQVNZ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes a bromophenoxy group, a piperidinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bromophenoxy Group: This involves the reaction of 4-bromophenol with a suitable alkylating agent to introduce the bromophenoxy group.

    Formation of the Piperidinyl Group: The piperidinyl group is introduced through the reaction of a suitable piperidine derivative with the intermediate formed in the previous step.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving the intermediate formed in the previous steps.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromophenoxy group can undergo substitution reactions to introduce different substituents.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while substitution reactions can introduce a wide variety of substituents.

Scientific Research Applications

2-[(4-Bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of biological processes and interactions, particularly those involving its unique functional groups.

    Industry: It can be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenoxy group, piperidinyl group, and oxazole ring can interact with various biological molecules, leading to changes in their activity and function. The specific molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-Bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile include:

    2-[(4-Chlorophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a chlorophenoxy group instead of a bromophenoxy group.

    2-[(4-Fluorophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a fluorophenoxy group instead of a bromophenoxy group.

    2-[(4-Methylphenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a methylphenoxy group instead of a bromophenoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties. The presence of the bromophenoxy group, piperidinyl group, and oxazole ring can result in unique interactions with biological molecules and unique reactivity in chemical reactions.

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-12-7-13(2)10-22(9-12)18-16(8-20)21-17(24-18)11-23-15-5-3-14(19)4-6-15/h3-6,12-13H,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIHLRMKDMQVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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